N-(Imidazo[1,2-a]pyridin-3-yl)acetamide
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Overview
Description
N-(Imidazo[1,2-a]pyridin-3-yl)acetamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for N-(Imidazo[1,2-a]pyridin-3-yl)acetamide often involve scalable multicomponent reactions. These methods are preferred due to their efficiency and ability to produce large quantities of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-(Imidazo[1,2-a]pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(Imidazo[1,2-a]pyridin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Imidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known hypnotic agent used to treat insomnia.
Alpidem: An anxiolytic drug with fewer side effects compared to traditional benzodiazepines.
Uniqueness
N-(Imidazo[1,2-a]pyridin-3-yl)acetamide stands out due to its broad spectrum of biological activities and its potential for use in various therapeutic applications. Unlike some similar compounds, it offers a unique combination of properties that make it a valuable candidate for further research and development .
Biological Activity
N-(Imidazo[1,2-a]pyridin-3-yl)acetamide is a compound of increasing interest due to its diverse biological activities. This compound belongs to a class of nitrogen-containing heterocycles that have been extensively studied for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves the reaction of imidazo[1,2-a]pyridine derivatives with acetamides. Various methods have been reported for synthesizing this compound, including the use of phosphorus tribromide for the formation of acetamide derivatives from imidazo[1,2-a]pyridine precursors. The improved synthesis methods yield high purity and efficiency, making them suitable for further biological evaluation .
Antitumor Activity
This compound exhibits significant antitumor properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance, a derivative of imidazo[1,2-a]pyridine demonstrated an IC50 value of 27.1 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MDA-MB-231 | 27.1 |
Sorafenib | MDA-MB-231 | 5.2 |
Other derivatives | HepG2 | 74.2 |
Antimicrobial Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives possess notable antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA replication and cell wall synthesis .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory potential. Studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response . The effective doses (ED50) for related compounds have been reported to be comparable to established anti-inflammatory drugs like indomethacin.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. Variations in substituents on the imidazole or pyridine rings can enhance or diminish its biological effects. For instance, modifications at the 3-position of the imidazo ring can lead to increased potency against specific cancer cell lines .
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Antitumor Study : A derivative was tested against multiple cancer cell lines with promising results in inhibiting tumor growth and inducing apoptosis.
- Antimicrobial Evaluation : Compounds were screened against a panel of pathogens, demonstrating significant inhibition zones in agar diffusion tests.
- Inflammation Model : In vivo studies using rodent models showed reduced edema and inflammatory markers after administration of imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-imidazo[1,2-a]pyridin-3-ylacetamide |
InChI |
InChI=1S/C9H9N3O/c1-7(13)11-9-6-10-8-4-2-3-5-12(8)9/h2-6H,1H3,(H,11,13) |
InChI Key |
LCVCZEPGKGMBHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C2N1C=CC=C2 |
Origin of Product |
United States |
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